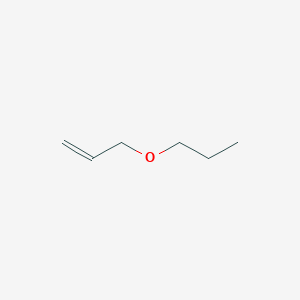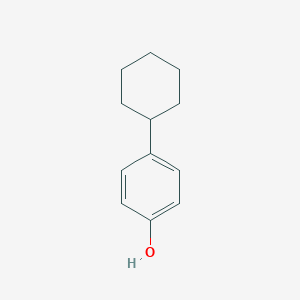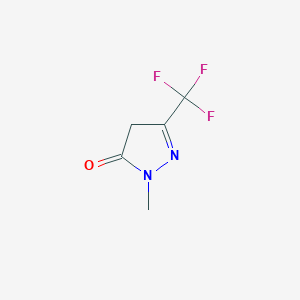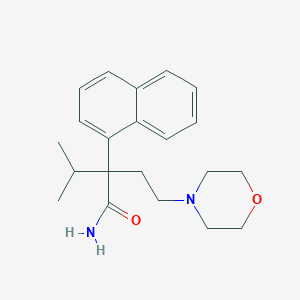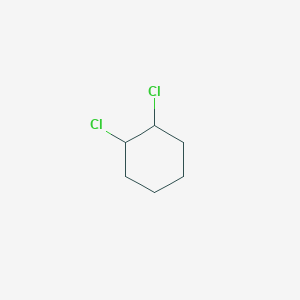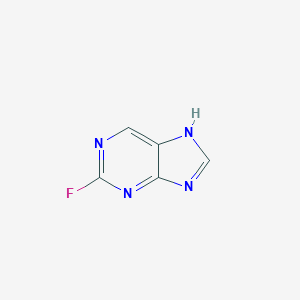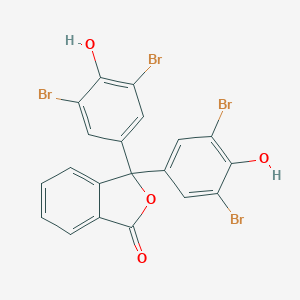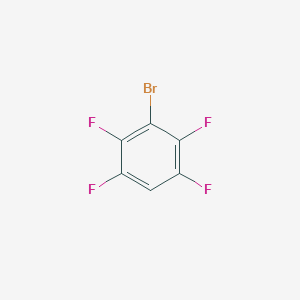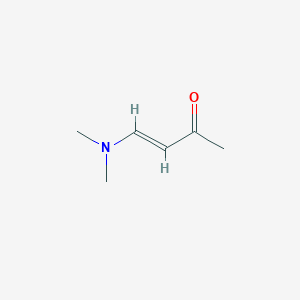
オリゴマイシンB
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Oligomycin B, also known by its CAS number 11050-94-5, is a chemical compound with the molecular formula C45H72O12 and a molecular weight of 805 g/mol. This compound is recognized for its unique chemical structure and properties, making it valuable in various scientific research applications.
科学的研究の応用
Oligomycin B is a versatile compound used in various scientific research applications. Its unique properties enable it to be utilized for diverse purposes, making it an invaluable tool for scientists in fields ranging from medicine to materials science. Some of the key applications include:
Antimicrobial Properties: Oligomycin B exhibits broad-spectrum antimicrobial activity against various bacteria, fungi, and parasites.
Cancer Research: The compound has been studied for its potential to induce cell death in cancer cells, making it a promising candidate for cancer treatment research.
Neurodegenerative Diseases:
作用機序
Target of Action
Oligomycin B, also known as Einecs 234-275-5 or EINECS 234-275-5, primarily targets the ATP synthase . ATP synthase is an enzyme that synthesizes adenosine triphosphate (ATP) from adenosine diphosphate (ADP) and inorganic phosphate . This enzyme plays a crucial role in energy production within cells .
Mode of Action
Oligomycin B inhibits ATP synthase by blocking its proton channel, known as the F O subunit . This subunit is necessary for oxidative phosphorylation of ADP to ATP, which is the process of energy production . The inhibition of ATP synthesis by Oligomycin B significantly reduces electron flow through the electron transport chain .
Biochemical Pathways
The primary biochemical pathway affected by Oligomycin B is the oxidative phosphorylation pathway . By inhibiting ATP synthase, Oligomycin B disrupts the process of ATP production, which is a key step in this pathway .
Result of Action
The inhibition of ATP synthesis by Oligomycin B leads to a decrease in cellular ATP levels . This can result in energy stress within cells and potentially disrupt various cellular processes that depend on ATP . In some cases, this can lead to cell death .
Action Environment
The action of Oligomycin B can be influenced by various environmental factors. For instance, the presence of other molecules that can bind to ATP synthase may affect the efficacy of Oligomycin B . Additionally, changes in the cellular environment, such as pH or ion concentrations, could potentially impact the stability and action of Oligomycin B.
生化学分析
Biochemical Properties
Oligomycin B plays a crucial role in biochemical reactions, primarily through its interaction with ATP synthase . ATP synthase is a complex, multi-subunit protein structure that synthesizes adenosine triphosphate (ATP) from adenosine diphosphate (ADP) and inorganic phosphate . Oligomycin B inhibits ATP synthase by blocking its proton channel, which is necessary for oxidative phosphorylation of ADP to ATP .
Cellular Effects
The effects of Oligomycin B on cells are profound. It has been found to make cells more susceptible to cell death and can lead to a switch in the death mode from apoptosis to necrosis . In cancer cells, Oligomycin B has been observed to modulate ATP synthase inhibition, leading to dynamic changes in ATP production . This modulation can significantly impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Oligomycin B exerts its effects at the molecular level primarily through its interaction with ATP synthase . It binds to the surface of the c10 ring of the ATP synthase, making contact with two neighboring molecules . This binding position explains the inhibitory effect on ATP synthesis . The carboxyl side chain of Glu59, which is essential for proton translocation, forms an H-bond with Oligomycin B via a bridging water molecule .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Oligomycin B have been observed to change over time . For instance, in SW480 colon cancer cells, Oligomycin B modulated ATP synthase inhibition led to dynamic changes in ATP levels
Dosage Effects in Animal Models
While specific studies on the dosage effects of Oligomycin B in animal models are limited, it is known that administering Oligomycin can result in very high levels of lactate accumulating in the blood and urine . This suggests that the effects of Oligomycin B could vary with different dosages and could potentially lead to toxic or adverse effects at high doses.
Metabolic Pathways
Oligomycin B is involved in the metabolic pathway of oxidative phosphorylation . It interacts with ATP synthase, a key enzyme in this pathway . The inhibition of ATP synthase by Oligomycin B can significantly reduce electron flow through the electron transport chain .
Transport and Distribution
The transport and distribution of Oligomycin B within cells and tissues are closely linked to its interaction with ATP synthase
Subcellular Localization
Oligomycin B is known to interact with ATP synthase, which is located in the mitochondria . Therefore, it can be inferred that Oligomycin B may also be localized in the mitochondria. More detailed studies are needed to confirm this and to understand any effects on its activity or function due to its subcellular localization.
化学反応の分析
Oligomycin B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized derivatives of the compound, while reduction reactions may produce reduced forms of the compound.
類似化合物との比較
Oligomycin B can be compared with other similar compounds that exhibit antimicrobial and therapeutic properties. Some of the similar compounds include:
Oligomycin A: Known for its ability to inhibit mitochondrial ATP synthesis, similar to Oligomycin B.
Bafilomycin A1: Another compound that targets mitochondrial function and has been studied for its antimicrobial and anticancer properties.
The uniqueness of Oligomycin B lies in its specific chemical structure and the range of applications it offers in scientific research. Its broad-spectrum antimicrobial activity and potential therapeutic applications make it a valuable compound for further study and development.
特性
CAS番号 |
11050-94-5 |
|---|---|
分子式 |
C45H72O12 |
分子量 |
805.0 g/mol |
IUPAC名 |
(14S,27R)-22-ethyl-7,11,14,15-tetrahydroxy-6'-(2-hydroxypropyl)-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,3',9,13-tetrone |
InChI |
InChI=1S/C45H72O12/c1-12-33-17-15-13-14-16-25(3)42(52)44(11,54)43(53)31(9)40(51)30(8)39(50)29(7)38(49)24(2)18-21-37(48)55-41-28(6)34(20-19-33)56-45(32(41)10)36(47)22-26(4)35(57-45)23-27(5)46/h13-15,17-18,21,24-35,38,40-42,46,49,51-52,54H,12,16,19-20,22-23H2,1-11H3/t24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,38?,40?,41?,42?,44-,45-/m0/s1 |
InChIキー |
QPRQJOHKNJIMGN-RUJZQUSISA-N |
SMILES |
CCC1CCC2C(C(C(C3(O2)C(=O)CC(C(O3)CC(C)O)C)C)OC(=O)C=CC(C(C(C(=O)C(C(C(C(=O)C(C(C(CC=CC=C1)C)O)(C)O)C)O)C)C)O)C)C |
異性体SMILES |
CCC1CCC2C(C(C([C@@]3(O2)C(=O)CC(C(O3)CC(C)O)C)C)OC(=O)C=CC(C(C(C(=O)C(C(C(C(=O)[C@@](C(C(CC=CC=C1)C)O)(C)O)C)O)C)C)O)C)C |
正規SMILES |
CCC1CCC2C(C(C(C3(O2)C(=O)CC(C(O3)CC(C)O)C)C)OC(=O)C=CC(C(C(C(=O)C(C(C(C(=O)C(C(C(CC=CC=C1)C)O)(C)O)C)O)C)C)O)C)C |
外観 |
White Lyophilisate |
Key on ui other cas no. |
11050-94-5 |
ピクトグラム |
Irritant |
同義語 |
(1S,2'R,4E,5'R,6R,6'R,7S,8R,10S,11S,12R,14S,15R,16S,18E,20E,22S,25R,28R,29S)-22-ethyl-5',6'-dihydro-7,11,14,15-tetrahydroxy-6'-[(2S)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethyl-spiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




